molecular formula C11H10N4O3 B7793959 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid

4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid

Cat. No.: B7793959
M. Wt: 246.22 g/mol
InChI Key: GXDYKSUGMFAKAV-UHFFFAOYSA-N
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Description

4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features a benzoic acid moiety, which is a benzene ring substituted with a carboxylic acid group. The combination of these two functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid typically involves the reaction of 6-methyl-3-oxo-1,2,4-triazine with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dioxane, and under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves nucleophilic addition of the amino group of 4-aminobenzoic acid to the triazine ring, followed by cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

This compound is unique due to its specific combination of a triazine ring and a benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to its esters, the acid form has different solubility and reactivity profiles, which can be advantageous in certain chemical reactions and applications .

Properties

IUPAC Name

4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-6-9(13-11(18)15-14-6)12-8-4-2-7(3-5-8)10(16)17/h2-5H,1H3,(H,16,17)(H2,12,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDYKSUGMFAKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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